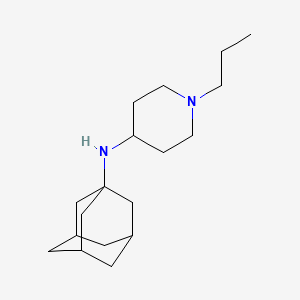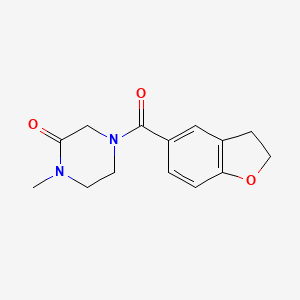
N-1-adamantyl-1-propyl-4-piperidinamine
Übersicht
Beschreibung
N-1-adamantyl-1-propyl-4-piperidinamine, also known as A-86929, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
N-1-adamantyl-1-propyl-4-piperidinamine acts as a partial agonist at the dopamine D1 receptor, which means that it activates the receptor but to a lesser extent than the full agonist dopamine. This results in a moderate increase in dopamine signaling, which can improve motor function and reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in the regulation of motor function. This increased dopamine signaling can improve motor function and reduce the symptoms of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-1-adamantyl-1-propyl-4-piperidinamine is its high selectivity for the dopamine D1 receptor, which makes it a promising candidate for the treatment of Parkinson's disease. However, one limitation of this compound is its low potency, which means that high doses are required to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for the research of N-1-adamantyl-1-propyl-4-piperidinamine. One direction is to develop more potent analogs of this compound that can achieve therapeutic effects at lower doses. Another direction is to investigate the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a promising candidate for the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Its high selectivity for the dopamine D1 receptor makes it a promising candidate for the treatment of Parkinson's disease, but its low potency is a limitation that needs to be addressed. Further research is needed to investigate the potential use of this compound in the treatment of other neurological disorders and to develop more potent analogs with improved therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-1-propyl-4-piperidinamine has been extensively studied for its potential use in the treatment of several neurological disorders. In preclinical studies, it has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been shown to have a high selectivity for the D1 receptor over other dopamine receptors, which makes it a promising candidate for the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-propylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2/c1-2-5-20-6-3-17(4-7-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-17,19H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZQINDZMQDFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4897560.png)
![methyl 4-{[(15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-yl)carbonyl]amino}benzoate](/img/structure/B4897561.png)
![1-(4-chlorobenzyl)-2-{[(4-chlorobenzyl)oxy]methyl}-1H-benzimidazole](/img/structure/B4897563.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4897573.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4897576.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4897590.png)
![5-(2-thienyl)-7-(trifluoromethyl)-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4897609.png)

![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B4897616.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4897627.png)

![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4897640.png)